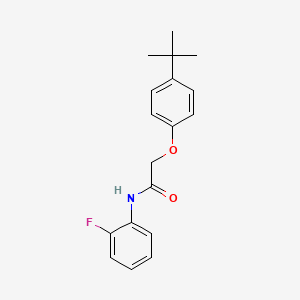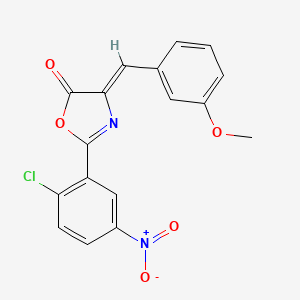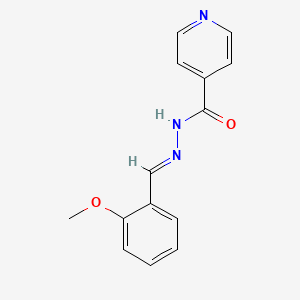![molecular formula C16H12ClN3OS B11686394 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B11686394.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺是一种属于噻二唑衍生物类的化合物。噻二唑是一种杂环化合物,其五元环中含有硫和氮原子。
准备方法
合成路线和反应条件
N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺的合成通常涉及以下步骤:
噻二唑环的形成: 合成始于1,3,4-噻二唑环的形成。这可以通过在酸性条件下使2-氯苯甲酰氯与硫代半卡巴肼反应来实现,形成中间体2-氯苯基-1,3,4-噻二唑。
酰胺化反应: 然后,中间体在偶联剂(如N,N'-二环己基碳二亚胺(DCC))的存在下与3-甲基苯甲酸反应,形成最终产物N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高合成过程的效率和产率。此外,还采用重结晶和色谱等纯化技术以获得高纯度的化合物。
化学反应分析
反应类型
N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺可以发生多种化学反应,包括:
氧化: 噻二唑环可以用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 该化合物可以用氢化锂铝等还原剂进行还原。
取代: 苯环上的氯原子可以通过亲核取代反应用其他官能团取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中进行。
还原: 氢化锂铝,硼氢化钠;通常在无水溶剂中进行。
取代: 氢氧化钠,碳酸钾;通常在极性非质子溶剂中进行。
主要产物
氧化: 形成亚砜或砜。
还原: 形成具有还原官能团的噻二唑衍生物。
取代: 形成取代的噻二唑衍生物。
科学研究应用
N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺具有多种科学研究应用:
药物化学: 它已被研究作为潜在的抗病毒,抗菌和抗真菌剂。该化合物抑制某些酶的能力使其成为药物开发的候选药物。
材料科学: 该化合物的独特结构使其可用于开发具有特定电子和光学性能的新型材料。
生物学研究: 它被用作工具化合物来研究涉及噻二唑衍生物的生物途径和机制。
作用机制
N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以通过结合到其活性位点来抑制酶,从而阻断其活性。这种抑制会导致必需生物途径的中断,从而导致观察到的生物学效应。
相似化合物的比较
类似化合物
- N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺
- N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-4-庚基苯甲酰胺
- N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-4-氯苯甲酰胺
独特性
N-[5-(2-氯苯基)-1,3,4-噻二唑-2-基]-3-甲基苯甲酰胺的独特性在于其在噻二唑环上的特定取代模式以及3-甲基苯甲酰胺部分的存在。这种独特的结构赋予了独特的化学和生物学特性,使其成为各种应用的有价值的化合物。
属性
分子式 |
C16H12ClN3OS |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-5-4-6-11(9-10)14(21)18-16-20-19-15(22-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
InChI 键 |
JMCGSKVHEVKRHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11686323.png)


![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11686341.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686354.png)

![7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686374.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686380.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11686381.png)
![(5Z)-3-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11686388.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11686392.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one](/img/structure/B11686395.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686396.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686402.png)
